Dodemorph

Systemic mobility Xylem transport Morpholine fungicides

Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine) is a morpholine fungicide that acts as a sterol biosynthesis inhibitor, targeting Δ8→Δ7 isomerase and Δ14 reductase in fungal sterol synthesis. It exists as a racemic mixture of approximately 60% cis and 40% trans isomers.

Molecular Formula C18H35NO
Molecular Weight 281.5 g/mol
CAS No. 1593-77-7
Cat. No. B108676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodemorph
CAS1593-77-7
Synonyms4-cyclododecyl-2,6-dimethylmorpholine acetate
dodemorph
dodemorph acetate
Molecular FormulaC18H35NO
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2CCCCCCCCCCC2
InChIInChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3
InChIKeyJMXKCYUTURMERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodemorph (CAS 1593-77-7): Sterol Biosynthesis Inhibitor Fungicide for Ornamental Powdery Mildew Control


Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine) is a morpholine fungicide that acts as a sterol biosynthesis inhibitor, targeting Δ8→Δ7 isomerase and Δ14 reductase in fungal sterol synthesis [1]. It exists as a racemic mixture of approximately 60% cis and 40% trans isomers . Dodemorph demonstrates systemic activity with both protective and curative action [2], and is primarily used for the control of powdery mildew, particularly in rose cultivation [3].

Dodemorph (CAS 1593-77-7): Critical Differentiators That Prevent Generic Substitution


Within the morpholine class, dodemorph, tridemorph, and fenpropimorph share the same primary biochemical target (Δ8→Δ7 isomerase inhibition) [1], yet they exhibit divergent physicochemical and biological properties that preclude simple interchange. Dodemorph possesses a higher pKa (8.08) compared to tridemorph (pKa 6.5) [2], directly affecting its protonation state in plant compartments and consequently its systemic mobility [3]. Furthermore, dodemorph's stereochemical composition (cis/trans isomer ratio) confers unique antibacterial activity profiles that differ from other morpholines [4]. These quantitative differences manifest in application-specific performance that generic class-based selection cannot capture, as detailed in the evidence below.

Dodemorph (CAS 1593-77-7): Quantifiable Performance Differentiation from Morpholine Comparators


Xylem Translocation Efficiency: Dodemorph Exceeds Water Transport Rate 23-Fold

Dodemorph demonstrates exceptional xylem translocation efficiency compared to tridemorph. At pH 8, dodemorph moves into the xylem across the endodermis at 23 times the efficiency of water, whereas tridemorph exhibits only moderate translocation to shoots despite higher root accumulation [1]. This differential mobility is attributed to dodemorph's higher pKa (8.08) relative to tridemorph (pKa 6.5), which affects protonation and subsequent ion trapping in plant compartments [2].

Systemic mobility Xylem transport Morpholine fungicides Barley root uptake

Stereoisomer-Dependent Antibacterial Activity: cis-Dodemorph Superior to trans-Dodemorph

The diequatorial (cis-) form of dodemorph expressed higher antibacterial activity than the axial-equatorial (trans-) form, with no synergy observed in their joint action [1]. Commercial dodemorph is supplied as a mixture of approximately 60% cis and 40% trans isomers , and the stereospecific degradation rates of these diastereomers by various bacteria (Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens) differ significantly, altering the isomer ratio in the medium and consequently influencing antifungal performance [1].

Stereochemistry Antibacterial activity Diastereomer cis/trans isomer

Vapor Pressure Differential: Dodemorph 25× Lower Than Tridemorph Reduces Volatilization Losses

Dodemorph (cis-isomer) exhibits a vapor pressure of 0.48 mPa at 20°C [1], which is approximately 25-fold lower than tridemorph's vapor pressure of 12 mPa (1.2 × 10⁻² Pa) at the same temperature . This lower vapor pressure reduces volatilization losses during and after application, particularly in warm climates, where tridemorph has been documented to suffer from vaporization before exerting fungicidal action [2].

Vapor pressure Volatilization Environmental fate Morpholine fungicides

pKa-Driven pH-Dependent Root Uptake: Dodemorph Requires Higher pH for Maximal Uptake

Dodemorph has a pKa of 8.08 [1], whereas tridemorph has a pKa of 6.5 . Both compounds exhibit pH-dependent root uptake: at pH 5, uptake and transport are minimal, but increase by approximately two orders of magnitude at pH 8 [2]. However, due to dodemorph's higher pKa, a larger proportion remains unprotonated at physiological pH (7.0-7.5) compared to tridemorph, facilitating membrane permeation and xylem loading. At pH values below the pKa of 7.8, protonated dodemorph molecules predominate [3].

pKa Ion trapping Root uptake pH dependence

Lipophilicity Differential: Dodemorph logP = 4.14 vs. Tridemorph logP ≈ 5.42

Dodemorph has a logP (octanol-water partition coefficient) of 4.14 at pH 7 [1], whereas tridemorph has a significantly higher logP of approximately 5.42 [2]. This 1.28 log unit difference corresponds to dodemorph being approximately 19× less lipophilic than tridemorph. This lower lipophilicity, combined with its higher pKa, explains dodemorph's superior xylem mobility and reduced root accumulation compared to tridemorph [3].

Lipophilicity logP Partition coefficient Octanol-water

Isomer Composition Specification: Dodemorph Reference Standard Defined as 60% cis / 40% trans

Commercially available dodemorph reference material is certified as a mixture of isomers with approximately 60% cis and 40% trans composition, and a purity of ≥98.0% (sum of isomers, GC) . This defined isomer ratio is critical for analytical method validation and residue quantification, as the two diastereomers exhibit different chromatographic behavior and potentially different detector responses. In contrast, tridemorph is supplied as a technical mixture of unspecified isomer composition .

Isomer ratio Reference standard Quality control Analytical specification

Dodemorph (CAS 1593-77-7): High-Value Application Scenarios Based on Quantitative Differentiation


Ornamental Greenhouse Rose Production Requiring Systemic Powdery Mildew Control with Minimal Volatilization

In greenhouse environments where elevated temperatures accelerate active ingredient volatilization, dodemorph's 25× lower vapor pressure (0.48 mPa) compared to tridemorph (12 mPa) reduces airborne losses and improves deposition efficiency on rose foliage [1]. The defined isomer composition (~60% cis / ~40% trans) ensures consistent performance, while the systemic mobility (23× water transport efficiency) provides protection to new growth [2]. This combination of reduced volatilization and defined isomer specification makes dodemorph particularly suitable for closed-environment ornamental production where worker exposure and residue consistency are paramount.

Alkaline Soil Applications for Cereal Powdery Mildew and Rust Management

In calcareous or high-pH agricultural soils (pH >7.5), dodemorph's higher pKa (8.08) compared to tridemorph (pKa 6.5) maintains a larger proportion of uncharged, membrane-permeable molecules at soil solution pH [3]. This enhances root uptake and subsequent xylem translocation to shoots, achieving 23× water transport efficiency at pH 8 [2]. For cereal crops such as barley and wheat grown in alkaline soils and facing powdery mildew (Erysiphe graminis) or rust pressure, dodemorph provides superior systemic protection compared to tridemorph, which exhibits lower mobility under these conditions due to its lower pKa.

Analytical Reference Standard for Pesticide Residue Monitoring in Ornamentals and Fruits

Regulatory laboratories and contract research organizations conducting multi-residue pesticide analysis require well-characterized reference standards. Dodemorph is available as a certified reference material with defined isomer composition (~60% cis, ~40% trans) and ≥98.0% purity , enabling accurate calibration for LC-MS/MS and GC-MS methods. This is particularly relevant for monitoring residues on cut flowers, ornamentals, and fruits where dodemorph is commonly applied [4]. The defined specification ensures inter-laboratory reproducibility and compliance with ISO/IEC 17025 analytical quality requirements, whereas tridemorph technical mixtures lack comparable isomer definition .

Integrated Pest Management with Biocontrol Agents Where Antibacterial Spectrum is Relevant

Dodemorph exhibits stereoisomer-dependent antibacterial activity, with the cis-isomer showing higher efficacy against certain bacterial strains than the trans-isomer [5]. In greenhouse IPM programs that combine dodemorph applications with bacterial biocontrol agents (e.g., Bacillus subtilis formulations) or in scenarios where maintaining beneficial bacterial populations in the phyllosphere is desirable, the differential degradation rates of cis and trans isomers by epiphytic bacteria (Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens) can alter the active isomer ratio over time [5]. This stereospecific behavior, which is unique to dodemorph among commercial morpholines, may influence compatibility with biological components of the management program.

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